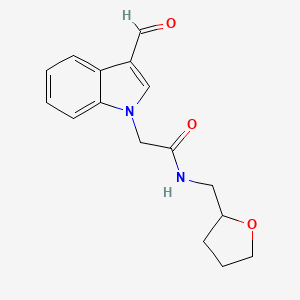

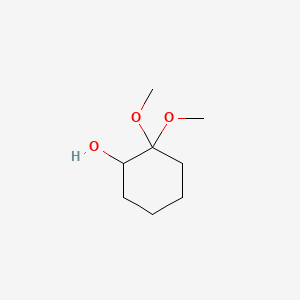

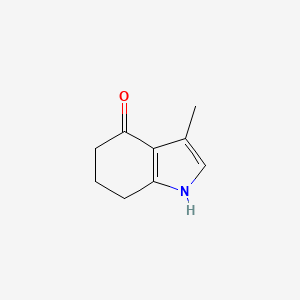

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research by Craig et al. (2005) explores the decarboxylative Claisen rearrangement of furan-2-ylmethyl, a core component of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide. This study highlights the potential of this compound in synthesizing heteroaromatic products, suggesting its application in organic synthesis and drug development (Craig et al., 2005).

Pyrrole and Indole Alkaloids from Endophytic Fungi

Li et al. (2008) identified new pyrrole and indole alkaloids, including compounds structurally related to 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, from endophytic Fusarium incarnatum. This finding underscores the importance of such compounds in exploring novel bioactive substances derived from natural sources (Li et al., 2008).

Synthesis and Anticancer Activity

Horishny et al. (2021) conducted a study on the synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, which are structurally related to the compound . The research revealed significant anticancer activity in these derivatives, indicating the potential application of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide in developing anticancer agents (Horishny et al., 2021).

Synthesis, Crystal Structure, and Biological Activity

Research by 霍静倩 et al. (2016) on the synthesis and characterization of a compound structurally similar to 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide revealed insights into its crystal structure and potential biological activities, including herbicidal and fungicidal effects (霍静倩 et al., 2016).

Cannabinoid Receptor Type 2 Ligands

Moldovan et al. (2017) synthesized indol-3-yl-oxoacetamides, related to the compound of interest, demonstrating their potential as potent and selective ligands for cannabinoid receptor type 2. This suggests possible applications in neurological and psychological therapies (Moldovan et al., 2017).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This could involve potential applications, ongoing research, and areas of interest for future study.

Please consult a specialist or a scientific database for more specific and detailed information. Always follow safety guidelines when handling chemicals.

Propriétés

IUPAC Name |

2-(3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENDVZRTWVWJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387666 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

CAS RN |

333750-65-5 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

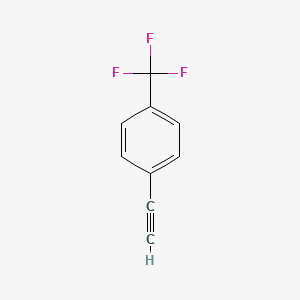

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)

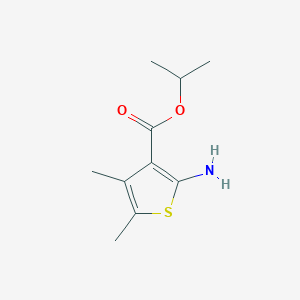

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

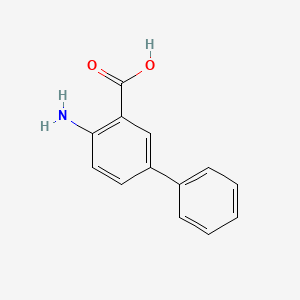

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)